Butyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate
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Overview
Description
Butyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate is a complex organic compound that belongs to the class of isoindoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Butyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially leading to new derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of substituted isoindoline-1,3-diones .
Scientific Research Applications
Butyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of Butyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Butyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate can be compared with other similar compounds, such as:
Isobutyl 1,3-dioxo-2-(4-phenoxyphenyl)-5-isoindolinecarboxylate: A similar compound with a different alkyl group, which may result in different chemical properties and reactivity.
Octyl 1,3-dioxo-2-(4-phenoxyphenyl)-5-isoindolinecarboxylate: Another derivative with a longer alkyl chain, potentially affecting its solubility and biological activity.
Properties
Molecular Formula |
C25H21NO5 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
butyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate |
InChI |
InChI=1S/C25H21NO5/c1-2-3-15-30-25(29)17-9-14-21-22(16-17)24(28)26(23(21)27)18-10-12-20(13-11-18)31-19-7-5-4-6-8-19/h4-14,16H,2-3,15H2,1H3 |
InChI Key |
PDGUUUJGVQNTDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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